

A Comprehensive Technical Guide to 1,10-Dichlorodecane for Advanced Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Dichlorodecane, a bifunctional alkyl halide, serves as a critical intermediate and building block in the synthesis of a diverse array of organic molecules. Its ten-carbon backbone, flanked by reactive chlorine atoms at the terminal positions, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of **1,10-Dichlorodecane**, encompassing its physicochemical properties, synthesis, and key applications in the pharmaceutical and agrochemical sectors. Detailed experimental protocols and visual representations of its synthetic and reactive pathways are included to facilitate its practical application in research and development.

Core Properties of 1,10-Dichlorodecane

1,10-Dichlorodecane is a colorless to pale yellow liquid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of 1,10-Dichlorodecane



Identifier	Value
CAS Number	2162-98-3[1][2][3][4][5]
Molecular Formula	C10H20Cl2[1][2][4]
Molecular Weight	211.17 g/mol [1][2][4]
IUPAC Name	1,10-dichlorodecane
Synonyms	Decamethylene dichloride, Decane, 1,10-dichloro-[3][5]

Table 2: Physicochemical Properties of 1,10-Dichlorodecane

Property	Value
Appearance	Colorless to almost colorless liquid[6]
Melting Point	15.6 °C
Boiling Point	275 °C
Flash Point	146 °C
Density	0.999 g/mL at 25 °C
Solubility	Insoluble in water; miscible with common organic solvents like ethanol, ether, and chloroform[1]

Synthesis of 1,10-Dichlorodecane: An Experimental Protocol

The most common laboratory-scale synthesis of **1,10-Dichlorodecane** involves the chlorination of **1,10-decanediol** using thionyl chloride.[1]

Experimental Protocol: Synthesis from 1,10-Decanediol

Materials:

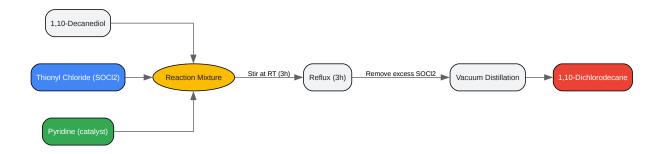


- 1,10-Decanediol
- Thionyl chloride (SOCI2)
- Pyridine
- Anhydrous reaction vessel
- Reflux condenser
- Distillation apparatus

Procedure:

- In a well-ventilated fume hood, charge a dry reaction vessel with 1,10-decanediol and a catalytic amount of pyridine.[1]
- · Cool the mixture in an ice bath.
- Slowly add thionyl chloride dropwise to the cooled mixture with continuous stirring.[1]
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[1]
- Following the stirring period, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.[1]
- After reflux, carefully distill off the excess thionyl chloride.[1]
- Perform vacuum distillation to purify the product, collecting the fraction at 126-127 °C (at 0.93 kPa).[1] The expected yield of 1,10-Dichlorodecane is approximately 88%.[1]





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Figure 1: Synthesis of **1,10-Dichlorodecane**.

Applications in Pharmaceutical and Agrochemical Synthesis

The bifunctional nature of **1,10-Dichlorodecane** makes it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The two terminal chlorine atoms act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups or the linking of molecular fragments.[3]

General Experimental Protocol for Nucleophilic Substitution:

Materials:

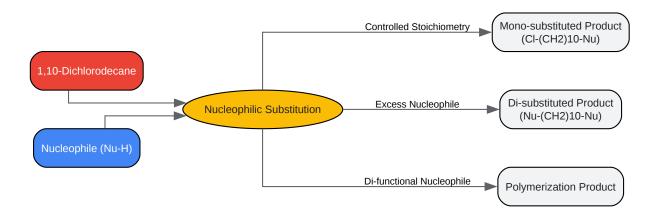
- 1,10-Dichlorodecane
- Nucleophile (e.g., amine, thiol, alcohol)
- Appropriate solvent (e.g., DMF, DMSO, acetonitrile)
- Base (if necessary, e.g., K2CO3, Et3N)

Procedure:

• Dissolve 1,10-Dichlorodecane in a suitable anhydrous solvent in a reaction vessel.



- Add the desired nucleophile to the solution. The stoichiometry can be controlled to achieve mono- or di-substitution.
- If the nucleophile is an amine or if the reaction generates an acidic byproduct, add a non-nucleophilic base to neutralize the acid.
- Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
- Upon completion, cool the reaction mixture and perform a standard aqueous workup to remove salts and other water-soluble impurities.
- Purify the product using column chromatography, distillation, or recrystallization.



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Figure 2: General Nucleophilic Substitution Pathways.

Role in Drug Development and Biological Systems

1,10-Dichlorodecane's primary role in drug development is as a linker or spacer molecule to synthesize more complex active pharmaceutical ingredients (APIs).[2] It can be used to introduce lipophilic carbon chains, potentially enhancing the bioavailability or modulating the pharmacokinetic properties of a drug candidate.[2]

It is important to note that **1,10-Dichlorodecane** is an industrial and laboratory chemical with no approved medicinal or dietary uses.[7] As a synthetic intermediate, it is not typically studied



for direct interactions with biological signaling pathways. Its toxicological profile suggests that it can cause skin and eye irritation.[6]

Conclusion

1,10-Dichlorodecane is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its well-defined reactivity, commercial availability, and the ability to act as a molecular scaffold make it an essential tool for researchers and chemists. The protocols and data presented in this guide are intended to support the effective and safe utilization of **1,10-Dichlorodecane** in research and development endeavors.

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